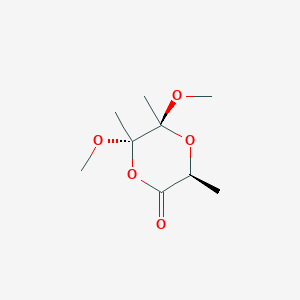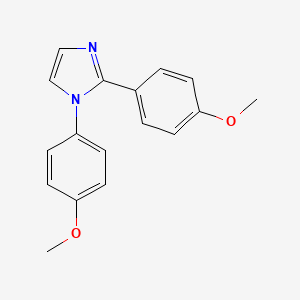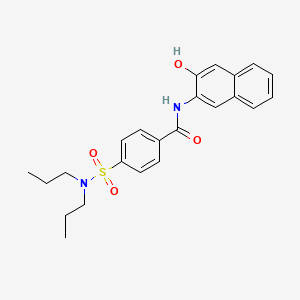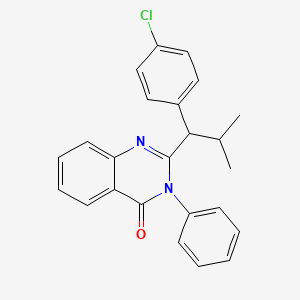
1-Bromo-4-methoxy-2,5-bis(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-methoxy-2,5-bis(methoxymethoxy)benzene is an organic compound with the molecular formula C11H15BrO4 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and two methoxymethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-methoxy-2,5-bis(methoxymethoxy)benzene typically involves multiple steps. One common method starts with the bromination of 4-methoxybenzene to introduce the bromine atom. This is followed by the protection of the hydroxyl groups using methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-methoxy-2,5-bis(methoxymethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include dehalogenated benzene or benzene with hydroxyl groups.
Scientific Research Applications
1-Bromo-4-methoxy-2,5-bis(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxy-2,5-bis(methoxymethoxy)benzene involves its interaction with various molecular targets. The bromine atom and methoxy groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The methoxymethoxy groups can also enhance the compound’s solubility and stability, making it more effective in certain applications .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methoxybenzene: Lacks the additional methoxymethoxy groups, making it less soluble and less reactive in certain reactions.
1-Bromo-2-methoxy-4-(methoxymethoxy)benzene: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Uniqueness
1-Bromo-4-methoxy-2,5-bis(methoxymethoxy)benzene is unique due to the presence of two methoxymethoxy groups, which enhance its solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Properties
CAS No. |
923025-92-7 |
|---|---|
Molecular Formula |
C11H15BrO5 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
1-bromo-4-methoxy-2,5-bis(methoxymethoxy)benzene |
InChI |
InChI=1S/C11H15BrO5/c1-13-6-16-9-5-10(15-3)11(4-8(9)12)17-7-14-2/h4-5H,6-7H2,1-3H3 |
InChI Key |
SGDKSTTVEZZUGV-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1OC)OCOC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)







![3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14200847.png)
![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)
![Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate](/img/structure/B14200852.png)

